Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a fluoropyridine moiety attached to an oxadiazole ring, which is further connected to a methyl ester group. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through various methods, including the Balz-Schiemann reaction, which involves the diazotization of 2-aminopyridine followed by fluorination.
Construction of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Substituted derivatives of the original compound.
Oxidation: Oxidized forms of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-chloropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Methyl 5-(3-bromopyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
- Methyl 5-(2-iodopyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O3/c1-15-9(14)8-13-12-7(16-8)6-3-2-5(10)4-11-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKIYBCJNOCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(O1)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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